依他非酮

描述

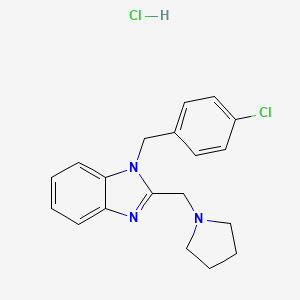

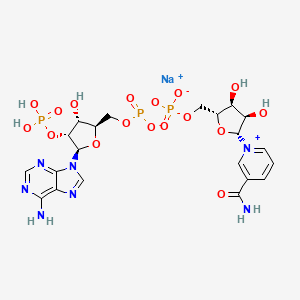

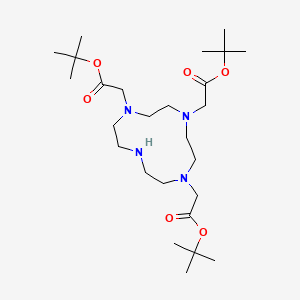

Eptapirone (F-11,440) is a very potent and highly selective 5-HT1A receptor full agonist of the azapirone family . Its affinity for the 5-HT1A receptor was reported to be 4.8 nM (K i) (or 8.33 (pK i)), and its intrinsic activity approximately equal to that of serotonin (i.e., 100%) .

Synthesis Analysis

The synthesis of Eptapirone involves a series of reactions starting from amino urea hydrochloride and trichloroacetaldehyde . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent, which resulted in a better cyclization and yield .Molecular Structure Analysis

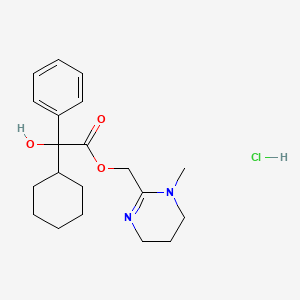

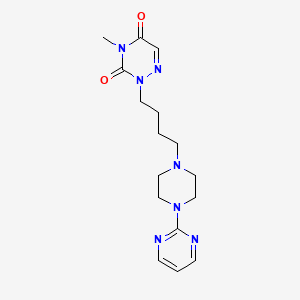

Eptapirone has a molecular formula of C16H23N7O2 . Its average mass is 345.400 Da and its monoisotopic mass is 345.191315 Da .Chemical Reactions Analysis

The synthesis of Eptapirone involves a series of reactions, including cyclization and nucleophilic substitution . The reaction mass was maintained at 102 °C overnight under nitrogen atmosphere .Physical And Chemical Properties Analysis

Eptapirone has a molar mass of 345.40 g/mol . Its chemical formula is C16H23N7O2 . Other physical and chemical properties such as density, boiling point, vapour pressure, and molar volume can be found in the ChemSpider database .科学研究应用

依他非酮:科学研究应用的全面分析

药理学特征: 依他非酮是一种有效且选择性的5-HT1A受体激动剂。 由于它对这种特定血清素受体的作用,它在调节焦虑症方面显示出高疗效 .

合成与化学性质:已报道了一种改进的依他非酮合成方法,这对于其生产和研究目的的可用性至关重要 .

临床前人体试验:在人体试验中,依他非酮以 1.5 毫克的口服剂量进行测试,结果表明它具有降低体温、延长 REM 睡眠时间以及增加皮质醇和生长激素水平等作用 .

副作用概况:在试验期间,受试者出现了头晕和嗜睡等副作用,但总体而言,这种化合物耐受性良好 .

潜在的治疗应用:由于其药理学特征,依他非酮在治疗焦虑症和抑郁症方面具有潜在应用,正如其在动物模型中表现出的抗抑郁和抗焦虑样活性所表明的那样 .

动物模型中的生物利用度:在老鼠中,依他非酮口服给药后生物利用度很高,这对于其潜在的治疗应用来说是很有希望的 .

作用机制

Target of Action

Eptapirone, also known as F-11,440, is a potent and highly selective full agonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a crucial role in mood and anxiety disorders .

Mode of Action

Eptapirone interacts with the 5-HT1A receptor with an affinity reported to be 4.8 nM (K i) (or 8.33 (pK i)), and its intrinsic activity is approximately equal to that of serotonin (i.e., 100%) . This means that Eptapirone can bind to the 5-HT1A receptor and activate it to the same extent as serotonin, the body’s natural ligand . This activation of the 5-HT1A receptor is believed to contribute to Eptapirone’s antidepressant and anxiolytic effects .

Biochemical Pathways

The activation of the 5-ht1a receptor is known to play a key role in the modulation of serotonin transmission in the brain . This can lead to various downstream effects, including changes in mood and anxiety levels .

Pharmacokinetics

It has been reported that eptapirone has a half-life of about 2 hours . More research is needed to fully understand the ADME properties of Eptapirone and their impact on its bioavailability.

Result of Action

Eptapirone’s activation of the 5-HT1A receptor can lead to various molecular and cellular effects. For instance, in animal studies, Eptapirone has been found to suppress immobility more robustly than other drugs, suggesting strong antidepressant-like effects . In the conflict procedure, Eptapirone produced substantial increases in punished responding without affecting unpunished responding, which was suggestive of marked anxiolytic-like effects .

Action Environment

It is known that various factors, such as diet, lifestyle, and co-administration of other drugs, can influence the pharmacokinetics and pharmacodynamics of a drug . More research is needed to understand how specific environmental factors may influence the action of Eptapirone.

安全和危害

属性

IUPAC Name |

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYAHEULKSYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170857 | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179756-85-5 | |

| Record name | Eptapirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Eptapirone interact with its target and what are the downstream effects?

A1: Eptapirone is a potent and selective agonist of the serotonin 5-HT1A receptor. [, ] It exerts its effects by binding to this receptor, primarily located in the brain. This binding leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and the modulation of neurotransmitter release, particularly serotonin. [] Notably, Eptapirone demonstrates a greater intrinsic effect at the 5-HT1A receptor compared to the partial agonist Buspirone. []

Q2: What is the impact of Eptapirone on sleep architecture, specifically REM sleep?

A2: Research suggests that Eptapirone significantly suppresses REM sleep in humans. [] This effect is attributed to the activation of post-synaptic 5-HT1A receptors, likely in the pontine area of the brain. [] Studies comparing Eptapirone to Buspirone indicate that Eptapirone might exert a more pronounced effect on REM sleep suppression, particularly when administered in the morning. [] This difference could be due to a more potent action on central serotonin receptors. []

Q3: Do all 5-HT1A receptor agonists elicit the same Ca2+ response?

A3: Interestingly, despite sharing a common target, not all 5-HT1A receptor agonists induce the same level of Ca2+ response. [, ] Studies in Chinese Hamster Ovary (CHO)-K1 cells expressing human 5-HT1A receptors revealed that while Eptapirone, along with 5-carboxamidotryptamine and F 13640, generated significant Ca2+ responses comparable to serotonin, other agonists like Buspirone, Ipsapirone, and 8-OH-DPAT showed minimal activity. [, ] This suggests a potential for agonist-selective signaling pathways downstream of the 5-HT1A receptor, with some ligands like Eptapirone possibly triggering specific cellular responses not achievable by others. [, ]

Q4: Does Eptapirone induce postural hypotension?

A4: While the specific mechanisms behind Eptapirone-induced dizziness haven't been fully elucidated in the provided research, studies indicate that it's not a result of postural hypotension. [] Further research is needed to understand the precise pharmacological reasons for this side effect.

Q5: Are there improved synthetic methods for Eptapirone?

A5: Yes, research has focused on developing improved synthetic procedures for Eptapirone free base. [] These advancements aim to provide more efficient and cost-effective ways to produce this compound for research and potentially for clinical applications in the future.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。